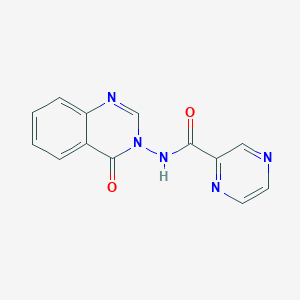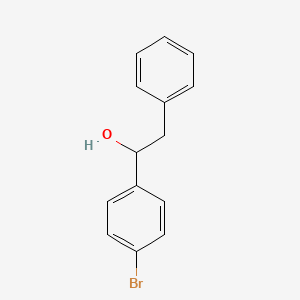![molecular formula C23H20F3NO6 B2530019 Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 848669-72-7](/img/structure/B2530019.png)
Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate" is a complex molecule that appears to be a derivative of chromene with various functional groups attached to its structure. Chromenes are a class of organic compounds with notable applications in pharmaceuticals due to their biological activities. The presence of a trifluoromethyl group and a pyrrolidinylmethyl moiety suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through the reaction of o-quinone methide precursors with push-pull enaminoketones, as described in the synthesis of 3-acyl-4H-chromenes and 2-acyl-1H-benzo[f]chromenes . This process involves an oxa-Diels-Alder reaction followed by the elimination of amine, which could be a plausible pathway for the synthesis of the compound . The method allows for the introduction of acyl groups, which could be related to the trifluoromethyl group in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been analyzed using single crystal X-ray diffraction and Hirshfeld surface analysis . These techniques provide detailed information on the intermolecular interactions and crystal packing, which are crucial for understanding the stability and reactivity of the compound. Computational methods like Hartree Fock (HF) and Density Functional Theory (DFT) can also be employed to predict the molecular structure and properties of the compound .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including alkylation, oxidation, and reduction . These reactions can modify the chromene core and introduce new functional groups, potentially leading to the formation of the compound . Additionally, the compound may participate in carbo-Michael reactions, chromane ring opening, and cyclodehydration when treated with ammonia and dicarbonyl compounds or aromatic ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related molecules. For instance, the presence of a trifluoromethyl group typically increases the lipophilicity and could affect the metabolic stability of the compound . The pyrrolidinylmethyl group may contribute to the compound's potential biological activity, as seen in the synthesis of antilipidemic agents . The compound's reactivity can be influenced by the electron-donating or withdrawing nature of the substituents attached to the chromene core.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- A series of pyridine derivatives, including those with hydroxybenzyl substituents, were synthesized through a process involving carbonyl-substituted chromenes, demonstrating the versatility of chromene derivatives in synthesizing heterocyclic compounds (Osipov, Osyanin, & Klimochkin, 2018) (source).
- The study on "Methyl 4-hydroxybenzoate" highlighted its crystal structure and interaction analysis, which could provide a foundation for understanding the properties of similar molecules (Sharfalddin et al., 2020) (source).
Biological and Medicinal Applications
- Research on "Docking Studies on Some Synthesized 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives for Breast Cancer" indicated the potential of chromene derivatives in anticancer drug design, with computational studies supporting their efficacy (Abd El Ghani, Elmorsy, & Ibrahim, 2022) (source).
- "The oxidative dehydrogenation of a coumarinyl scaffold with copper ion and metal ion detection in human liver cancer cells (HepG2)" shows the significance of chromene derivatives in detecting metal ions in cancer cells, suggesting their application in diagnostic and therapeutic areas (Dey et al., 2019) (source).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6/c1-31-22(30)13-4-6-14(7-5-13)32-20-18(29)15-8-9-17(28)16(12-27-10-2-3-11-27)19(15)33-21(20)23(24,25)26/h4-9,28H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRUDIFAETXJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)
![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)
![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)
![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)
![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)